

Application Notes and Protocols for Flt3-IN-29 In Vitro Kinase Assay

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Compound of Interest

Compound Name: Flt3-IN-29

Cat. No.: B15615643

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These application notes provide a comprehensive guide for conducting an in vitro kinase assay to evaluate the inhibitory activity of **Flt3-IN-29**, a putative FMS-like tyrosine kinase 3 (Flt3) inhibitor. This document details the scientific background, a step-by-step experimental protocol based on the widely used ADP-Glo™ Kinase Assay, data presentation guidelines, and visual diagrams of the Flt3 signaling pathway and the experimental workflow.

Introduction to Flt3 and its Inhibition

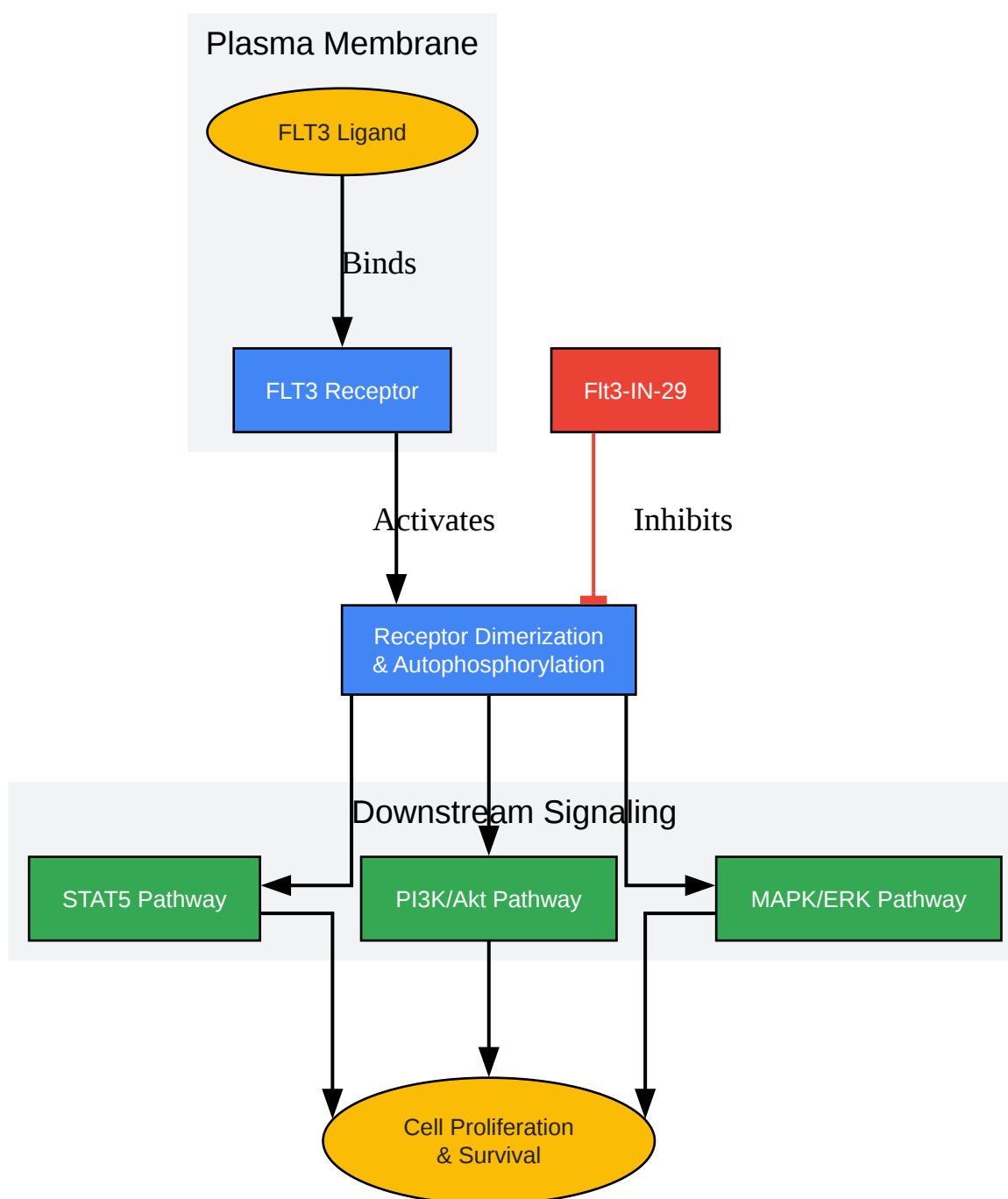
FMS-like tyrosine kinase 3 (Flt3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis.[2][3] These mutations lead to constitutive, ligand-independent activation of the Flt3 kinase, driving uncontrolled cell growth and survival through downstream signaling pathways like STAT5, PI3K/Akt, and MAPK/ERK.[2][3]

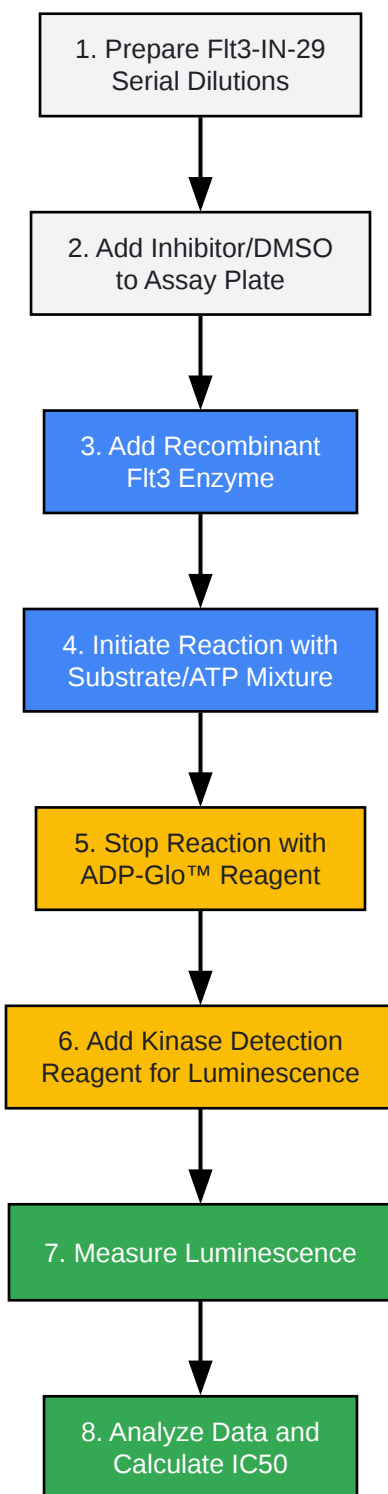
Flt3 inhibitors are small molecules that block the kinase activity of the Flt3 receptor by competing with ATP for its binding site in the kinase domain.[4] This inhibition prevents autophosphorylation and the subsequent activation of downstream signaling cascades, ultimately leading to reduced cell proliferation and the induction of apoptosis in Flt3-mutated

cells.[4] The development and characterization of novel Flt3 inhibitors are crucial for advancing AML therapeutics.[5]

Flt3 Signaling Pathway and Inhibition by Flt3-IN-29

The binding of the Flt3 ligand (FL) to the Flt3 receptor triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, initiating multiple downstream pathways crucial for cell survival and proliferation. In AML, mutations can make this process ligand-independent and constitutively active. **Flt3-IN-29** is designed to inhibit this aberrant signaling.[1][6]





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